molecular formula C9H8BrN3O B15066036 3-Amino-8-bromo-2-methylquinazolin-4(3H)-one CAS No. 89258-52-6

3-Amino-8-bromo-2-methylquinazolin-4(3H)-one

Katalognummer: B15066036
CAS-Nummer: 89258-52-6
Molekulargewicht: 254.08 g/mol
InChI-Schlüssel: VNMBFBRRBMIZEU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-8-bromo-2-methylquinazolin-4(3H)-one is a quinazoline derivative. Quinazoline compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique substituents, may exhibit interesting chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-8-bromo-2-methylquinazolin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis may begin with commercially available starting materials such as 2-methylquinazolin-4(3H)-one.

    Amination: The amino group at the 3rd position can be introduced through nucleophilic substitution reactions using appropriate amines.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to scale up the production.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-8-bromo-2-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form quinazoline N-oxides.

    Reduction: Reduction reactions can be used to modify the bromine substituent or other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amino derivative.

Wissenschaftliche Forschungsanwendungen

3-Amino-8-bromo-2-methylquinazolin-4(3H)-one may have various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential therapeutic applications due to its biological activities.

    Industry: Used in the development of new materials or as intermediates in chemical synthesis.

Wirkmechanismus

The mechanism of action of 3-Amino-8-bromo-2-methylquinazolin-4(3H)-one would depend on its specific biological target. Generally, quinazoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Aminoquinazolin-4(3H)-one: Lacks the bromine and methyl substituents.

    8-Bromoquinazolin-4(3H)-one: Lacks the amino and methyl substituents.

    2-Methylquinazolin-4(3H)-one: Lacks the amino and bromine substituents.

Uniqueness

3-Amino-8-bromo-2-methylquinazolin-4(3H)-one is unique due to the presence of all three substituents (amino, bromo, and methyl) on the quinazoline core. This unique combination of substituents may confer distinct chemical and biological properties compared to its analogs.

Eigenschaften

CAS-Nummer

89258-52-6

Molekularformel

C9H8BrN3O

Molekulargewicht

254.08 g/mol

IUPAC-Name

3-amino-8-bromo-2-methylquinazolin-4-one

InChI

InChI=1S/C9H8BrN3O/c1-5-12-8-6(9(14)13(5)11)3-2-4-7(8)10/h2-4H,11H2,1H3

InChI-Schlüssel

VNMBFBRRBMIZEU-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=C(C=CC=C2Br)C(=O)N1N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.